

Synthesis and Application of Fluorescent PROTACs with PEG Linkers: A Detailed Guide

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Compound of Interest		
Compound Name:	N-(m-PEG4)-N'-(PEG2-NHS	
	ester)-Cy5	
Cat. No.:	B15393234	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker itself is a critical component influencing the PROTAC's efficacy, physicochemical properties, and cell permeability.[1]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility.[1][2] These characteristics can enhance the solubility and permeability of the often large and lipophilic PROTAC molecules.[1] [3] Furthermore, the variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[1]

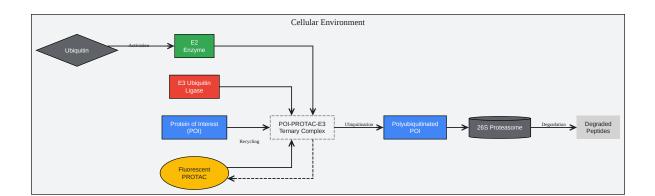
The incorporation of a fluorescent tag into the PROTAC molecule provides a powerful tool for researchers. Fluorescent PROTACs enable direct visualization and tracking, facilitating studies on cellular uptake, localization, and engagement with the target protein and E3 ligase.[4] This guide provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of fluorescent PROTACs featuring PEG linkers.



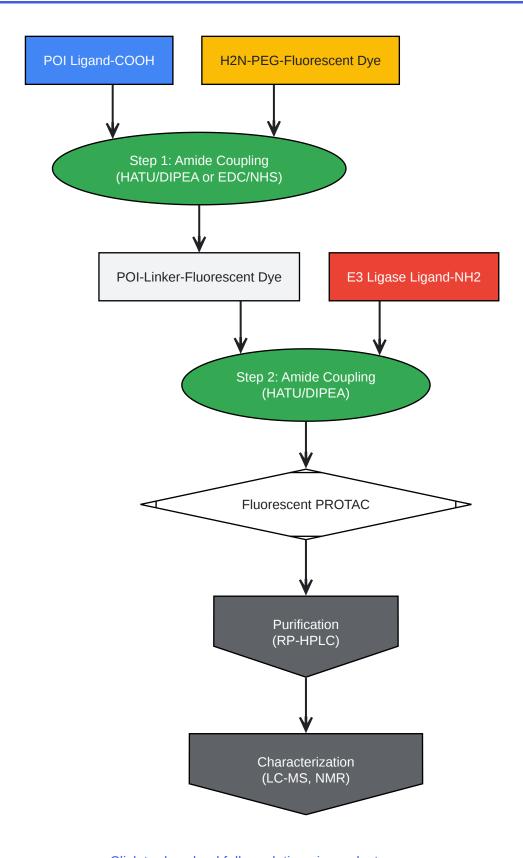
PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]









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